molecular formula C17H19N3O2 B323907 N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide

Katalognummer: B323907
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: HHUIEIDTWJMGIB-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 4-aminobenzaldehyde with 4-methoxyphenylacetic acid hydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties

Eigenschaften

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12(14-5-7-15(18)8-6-14)19-20-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+

InChI-Schlüssel

HHUIEIDTWJMGIB-XDHOZWIPSA-N

Isomerische SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N

SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N

Kanonische SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.